![molecular formula C23H29BrClN3O2 B14761140 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B14761140.png)
7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride is a complex organic compound with significant applications in pharmaceutical research. This compound is known for its structural complexity and potential therapeutic properties, particularly in the field of neuropharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride typically involves multiple steps. One common method includes the alkylation of a phenolic group with dibromobutane in the presence of potassium iodide and potassium carbonate in acetonitrile . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding quinolin-2-one and piperazine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include various substituted quinolin-2-one derivatives, piperazine derivatives, and hydroquinone or quinone derivatives.
Wissenschaftliche Forschungsanwendungen
7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride has several scientific research applications:
Pharmaceutical Research: Used as a reference standard for analytical testing to detect and measure pharmaceutical impurities.
Neuropharmacology: Investigated for its potential effects on serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.
Analytical Chemistry: Employed in the development and validation of analytical methods for drug testing.
Biological Studies: Used to study the interaction of piperazine derivatives with various biological targets.
Wirkmechanismus
The mechanism of action of 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride involves its interaction with serotonin and dopamine receptors. The compound acts as a modulator of these receptors, influencing neurotransmitter release and uptake. This modulation can lead to various therapeutic effects, particularly in the treatment of psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}ethoxy)-2H-chromen-2-one
- 4-(4-benzhydryl-piperazin-1-yl)-3-nitro-1-phenyl-1H-quinolin-2-one
- 4-(4-methyl-piperazin-1-yl)-3-nitro-1-phenyl-1H-quinolin-2-one
Uniqueness
The uniqueness of 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride lies in its specific structural configuration, which allows it to interact uniquely with serotonin and dopamine receptors. This interaction profile distinguishes it from other similar compounds and makes it a valuable tool in neuropharmacological research.
Eigenschaften
Molekularformel |
C23H29BrClN3O2 |
|---|---|
Molekulargewicht |
494.8 g/mol |
IUPAC-Name |
7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C23H28BrN3O2.ClH/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19;/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28);1H |
InChI-Schlüssel |
GIUOYXFJEVFJRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)

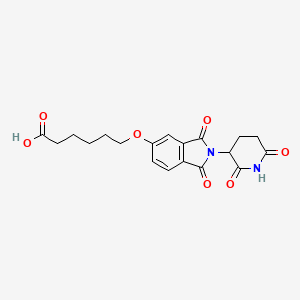
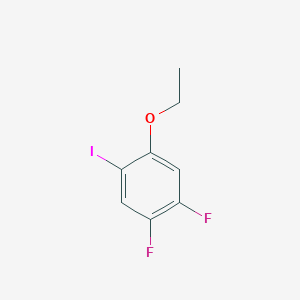
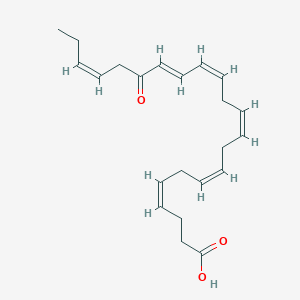
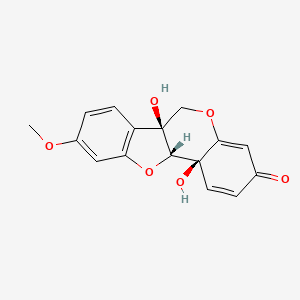


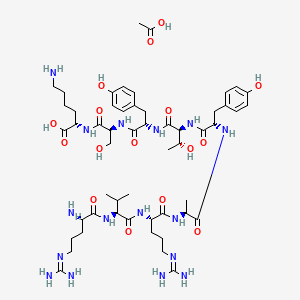
![Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester](/img/structure/B14761106.png)
![5-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14761108.png)
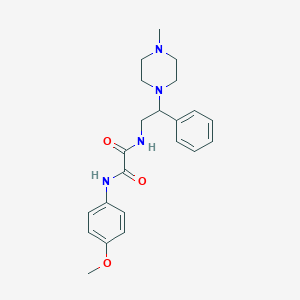
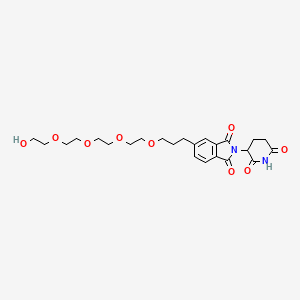
![6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14761122.png)
